Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
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Properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-3-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2.Na/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7;/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20);/q;+1/p-1/t9-,10+,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJGVMLVURYJPS-QQQUOLKDSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CSC=C3)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC=C3)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2NaO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula : C26H22N3NaO7S
- Molecular Weight : 543.524 g/mol
- CAS Number : 67609-13-6
- Structural Characteristics : The compound features a bicyclic structure with thioether and amide functionalities, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that sodium (2S,5R,6R)-3,3-dimethyl-7-oxo exhibits significant antimicrobial effects against various bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and interference with protein synthesis.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
The precise mechanism by which sodium (2S,5R,6R)-3,3-dimethyl-7-oxo exerts its effects involves several pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Interference with DNA Replication : It has been suggested that the compound can bind to DNA topoisomerases, disrupting DNA replication and transcription processes.
- Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, leading to cellular damage and apoptosis.
Case Studies
A notable case study involved the use of this compound in a murine model for evaluating its anticancer efficacy. The results demonstrated a significant reduction in tumor size compared to the control group, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
